![molecular formula C18H15N5S B2613424 7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863459-70-5](/img/structure/B2613424.png)
7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of triazolopyrimidines can be achieved through various methods. One common method involves the annulation of a pyrimidine moiety to a triazole ring or the annulation of a triazole fragment to a pyrimidine ring .Molecular Structure Analysis
The molecular structure of triazolopyrimidines consists of a pyrimidine ring fused with a triazole ring. This unique structure is believed to contribute to their wide range of biological activities .Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions due to the presence of multiple reactive sites in their structure. For instance, they can react with hydrazonoyl halides to form new compounds with potential biological activities .Scientific Research Applications
Materials Science and Organic Electronics
Overview: The electron-rich nature of Compound A makes it intriguing for materials science and organic electronics applications.
Applications:Electron Acceptors in Polymer Solar Cells: Compound A-based materials serve as electron acceptors in ternary polymer solar cells. These cells aim to enhance power conversion efficiencies (PCEs) by combining two donors with one acceptor .
Electrochemistry and N–N Bond Formation
Overview: Compound A’s electrochemical properties have implications for synthetic methodologies.
Applications:- Intramolecular N–N Bond Formation : Researchers have developed metal- and oxidant-free intramolecular dehydrogenative N–N bond formation using Compound A derivatives. This method efficiently synthesizes valuable 1,2,4-triazolo[1,5-a]pyridines .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-benzylsulfanyl-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-7-9-15(10-8-13)23-17-16(21-22-23)18(20-12-19-17)24-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLLEOHEEBDNMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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